molecular formula C31H46O B11958408 1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone

1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone

Cat. No.: B11958408
M. Wt: 434.7 g/mol
InChI Key: XRXSLWSINBVLFM-UHFFFAOYSA-N
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Description

1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core substituted with a methyl group and an octadecanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-methylbiphenyl with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: A simpler biphenyl derivative with a methyl group.

    4-Methyldiphenyl: Another biphenyl derivative with similar structural features.

    4-Phenyltoluene: A related compound with a phenyl and toluene moiety.

Uniqueness

1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone is unique due to the presence of the long octadecanone chain, which imparts distinct physical and chemical properties compared to simpler biphenyl derivatives.

Properties

Molecular Formula

C31H46O

Molecular Weight

434.7 g/mol

IUPAC Name

1-[4-(4-methylphenyl)phenyl]octadecan-1-one

InChI

InChI=1S/C31H46O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31(32)30-25-23-29(24-26-30)28-21-19-27(2)20-22-28/h19-26H,3-18H2,1-2H3

InChI Key

XRXSLWSINBVLFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C

Origin of Product

United States

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